Methyl 3-(4-(cyclohexylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
The compound is a derivative of quinazoline, which is a type of nitrogen-containing heterocycle. Quinazolines and their derivatives are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The presence of the cyclohexylamino and carboxylate groups could make it reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties could include solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Structural Analysis
- Research on similar tetrahydroquinoline derivatives has focused on their synthesis and structural characterization. For example, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were synthesized from 3-amino-5,5-dimethylcyclohex-2-enone and methyl esters of acyl(aroyl)pyruvic acids. The structural details of these compounds were elucidated through X-ray structural analysis, which is crucial for understanding their chemical behavior and potential applications (Rudenko et al., 2013).
Chemical Reactions and Derivatives
- The synthesis of quinoline derivatives often involves complex chemical reactions. For instance, the Dieckmann cyclisation of specific esters yields methyl tetrahydroquinoline carboxylates, which have varied applications in medicinal chemistry and materials science (Proctor et al., 1972). Another study described the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, highlighting the importance of intramolecular hydrogen bonding in stabilizing the crystal structure of such compounds (Kovalenko et al., 2019).
Potential Biological Activities
- Compounds with structures similar to Methyl 3-(4-(cyclohexylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate might exhibit various biological activities. Research into tetrahydroquinoline derivatives has explored their potential as antitumor agents, with some compounds showing significant in vitro efficacy against cancer cell lines, suggesting a possible avenue for the development of new therapeutic agents (Alqasoumi et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-[4-(cyclohexylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19(26)13-9-10-15-16(12-13)22-20(28)23(18(15)25)11-5-8-17(24)21-14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,21,24)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKXHBSJPJOSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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